Metipranolol Hydrochloride

Description

See also: Metipranolol (has active moiety).

Properties

IUPAC Name |

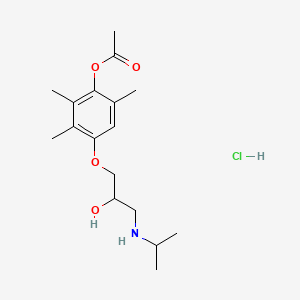

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4.ClH/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;/h7,10,15,18,20H,8-9H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWNYSZZZWQCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957866 | |

| Record name | Metipranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36592-77-5 | |

| Record name | Optipranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36592-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metipranolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036592775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metipranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METIPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBW237ALKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Metipranolol Hydrochloride on Aqueous Humor Dynamics

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action of Metipranolol Hydrochloride, a non-selective beta-adrenergic antagonist, on aqueous humor dynamics. The primary therapeutic effect of Metipranolol in the management of open-angle glaucoma and ocular hypertension is the reduction of intraocular pressure (IOP). This is achieved predominantly through the suppression of aqueous humor production by the ciliary body. This guide synthesizes quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Beta-Adrenergic Blockade

This compound is a non-selective beta-adrenergic receptor blocking agent, exhibiting potent antagonism at both β1- and β2-adrenergic receptors.[1][2][3] Unlike some other beta-blockers, it does not possess significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (local anesthetic) properties.[1][3][4] Its therapeutic efficacy in glaucoma management stems from its interaction with the beta-adrenergic receptors located on the ciliary epithelium, the site of aqueous humor production.[2][5]

The sympathetic nervous system modulates aqueous humor formation, where stimulation of beta-receptors leads to an increase in production. Metipranolol functions by competitively blocking these receptors, thereby downregulating the baseline and sympathetically-stimulated production of aqueous humor.[2] This blockade is the cornerstone of its IOP-lowering effect.

Effect on Aqueous Humor Inflow (Production)

The principal mechanism by which Metipranolol lowers IOP is the reduction of aqueous humor production.[1][4][6][7] By blocking beta-adrenergic receptors in the ciliary body, it curtails the cellular processes that drive the secretion of aqueous humor into the posterior chamber. This effect has been quantified in both preclinical and clinical studies. For instance, a clinical trial involving patients with ocular hypertension demonstrated a significant reduction in aqueous humor flow rates following treatment with Metipranolol.[8]

| Parameter | Study Population | Metipranolol Concentration | Observed Effect | Reference |

| Aqueous Humor Flow Rate | Volunteers with Ocular Hypertension | 0.3% and 0.6% | 20% reduction from baseline | [8] |

| IOP Recovery (post-hyperosmotic challenge) | Rabbits | 0.6% | 41% reduction in recovery rate, indicating decreased inflow | [9] |

Effect on Aqueous Humor Outflow

While the primary mechanism of Metipranolol is inflow reduction, some literature suggests a potential minor effect on increasing aqueous humor outflow.[1][3][10] However, evidence for a significant impact on outflow facility is limited and not consistently observed. A key clinical study found that outflow facility remained unaltered after the administration of Metipranolol.[8] Therefore, any contribution of enhanced outflow to the overall IOP-lowering effect of Metipranolol is likely minimal and not its primary therapeutic pathway.

| Parameter | Study Population | Metipranolol Concentration | Observed Effect | Reference |

| Outflow Facility | Volunteers with Ocular Hypertension | 0.3% and 0.6% | Unaltered compared to baseline | [8] |

Overall Impact on Intraocular Pressure (IOP)

The net result of Metipranolol's significant reduction in aqueous humor production is a robust and clinically meaningful decrease in intraocular pressure. The onset of action is rapid, typically within 30 minutes, with a peak effect observed at approximately 2 hours.[4][7] The IOP reduction can be sustained for up to 24 hours.[4][7] Clinical studies have consistently demonstrated its efficacy, which is comparable to other non-selective beta-blockers like timolol and levobunolol.[11][12]

| Study Population | Metipranolol Concentration | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | IOP Reduction | Reference |

| Ocular Hypertension / Open-Angle Glaucoma | 0.1% - 0.6% | Not specified | Not specified | 20% - 29% | [11] |

| Ocular Hypertension / Open-Angle Glaucoma | 0.3% - 0.6% | Not specified | Not specified | 25% - 33% | [10] |

| Ocular Hypertension | 0.6% | 25.9 (± 0.5) | 18.1 (± 1.2) at 6 weeks | ~30% | [8] |

| Ocular Hypertension | 0.3% | 27.1 (± 0.4) | 21.6 (± 1.5) at 6 weeks | ~20% | [8] |

| Special Forms of Glaucoma | Not specified | Not specified | Not specified | ~15% | [13][14] |

Pharmacokinetics and Metabolism

Upon topical administration, Metipranolol is rapidly and completely metabolized into deacetylmetipranolol, which is also an active beta-blocking metabolite.[4] The concentration of this active metabolite in the aqueous humor is dependent on the instilled drug concentration and the time elapsed since administration.

A study in cataract patients measured the concentration of deacetylmetipranolol in the aqueous humor at various time points after instillation of two different strengths of Metipranolol eye drops.[15]

| Instilled Concentration | Time Post-Instillation | Mean Deacetylmetipranolol Concentration (ng/mL) | Reference |

| 0.1% | 1 hour | 624.55 | [15] |

| 0.1% | 2 hours | 235.29 | [15] |

| 0.1% | 5 hours | 88.02 | [15] |

| 0.3% | 1 hour | 1289.20 | [15] |

| 0.3% | 2 hours | 1120.88 | [15] |

| 0.3% | 5 hours | 327.36 | [15] |

Key Experimental Protocols

The characterization of Metipranolol's effects on aqueous humor dynamics relies on established methodologies.

6.1 Measurement of Aqueous Humor Flow (Fluorophotometry) This non-invasive technique is the gold standard for measuring aqueous humor flow in humans. The protocol involves the topical administration of a fluorescent dye, such as fluorescein, which distributes throughout the anterior chamber. A specialized fluorophotometer is then used to measure the decay of fluorescein concentration in the cornea and anterior chamber over several hours. The rate of washout of the dye from the anterior chamber is directly proportional to the rate of aqueous humor flow.

6.2 Measurement of Outflow Facility (Tonography) Tonography is a method used to estimate the ease with which aqueous humor leaves the eye. The procedure involves applying a weighted tonometer to the cornea for a set period (typically 4 minutes). This applied weight increases the IOP, forcing aqueous humor out through the outflow pathways at a higher rate. The rate at which the IOP declines during this period is recorded and used to calculate the outflow facility, expressed in microliters per minute per millimeter of mercury (μL/min/mmHg).

6.3 In-Vitro Receptor Binding and Antagonism Assays The affinity and potency of Metipranolol at beta-adrenergic receptors are determined through preclinical assays.

-

Receptor Binding: Competitive binding assays are used to determine the drug's binding affinity (Ki). This involves using tissue homogenates rich in beta-receptors (e.g., rabbit iris and ciliary body) and measuring Metipranolol's ability to displace a radiolabeled beta-antagonist, such as ³H-dihydroalprenolol.[9]

-

Functional Antagonism: The antagonist potency (pA₂) is determined in isolated tissue preparations. For β1-receptors, the guinea pig atrium is used, measuring the drug's ability to block the chronotropic effects of a beta-agonist like isoproterenol.[9] For β2-receptors, the rat uterus is used, measuring the blockade of agonist-induced muscle relaxation.[9]

Conclusion

This compound effectively lowers intraocular pressure by acting as a non-selective antagonist at beta-adrenergic receptors in the ciliary epithelium. The overwhelming evidence points to the suppression of aqueous humor production as its primary and most significant mechanism of action. While minor effects on outflow have been postulated, they are not consistently supported by clinical data and are not considered a major contributor to its therapeutic effect. Through this well-defined mechanism, Metipranolol remains a valuable agent in the pharmacological management of glaucoma and ocular hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metipranolol | C17H27NO4 | CID 31477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Ch 7 Medical Treatment of Glaucoma. A Patient's Guide to Glaucoma [eyerounds.org]

- 6. Articles [globalrx.com]

- 7. m.youtube.com [m.youtube.com]

- 8. A clinical trial of metipranolol, a noncardioselective beta-adrenergic antagonist, in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the ocular and extraocular pharmacology of metipranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Ocular metipranolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A blind randomised cross-over trial comparing metipranolol 0.3% with timolol 0.25% in open-angle glaucoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Trials in pressure regulation with metipranolol eyedrops in special forms of glaucoma in ophthalmologic practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Trials in pressure regulation with metipranolol eyedrops in special forms of glaucoma in ophthalmologic practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of the concentration of metipranolol eye drops on the drug concentration in human aqueous humour - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Metipranolol Hydrochloride: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metipranolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist primarily utilized in ophthalmic formulations for the management of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma.[1] A thorough understanding of its physicochemical properties is paramount for the rational design and development of stable, effective, and bioavailable drug products. This guide provides an in-depth overview of the core physicochemical characteristics of this compound relevant to formulation, supported by experimental methodologies and visual representations of key concepts.

Core Physicochemical Properties

The formulation of a successful drug product is intrinsically linked to the physical and chemical characteristics of the active pharmaceutical ingredient (API). For this compound, key parameters include solubility, melting point, dissociation constant (pKa), and partition coefficient (logP). A summary of these properties is presented in Table 1.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility | ||

| In Water | Soluble | |

| In Ethanol (95%) | Freely soluble | |

| In Chloroform | Freely soluble | |

| In Benzene | Freely soluble | |

| In Ether | Slightly soluble | |

| In DMSO | Soluble | [2] |

| Melting Point | 105-107 °C | |

| pKa | 9.54 (Basic) | [1] |

| LogP (Octanol/Water) | 2.66 | [1] |

Solubility

This compound is reported to be soluble in water. It is also freely soluble in 95% ethanol, chloroform, and benzene, and slightly soluble in ether. Its solubility in dimethyl sulfoxide (DMSO) has also been noted.[2] The aqueous solubility is a critical factor for ophthalmic formulations, which are typically aqueous solutions.

Melting Point

The melting point of this compound is in the range of 105-107 °C. This thermal property is an important indicator of purity and can influence manufacturing processes such as milling and heat sterilization.

Dissociation Constant (pKa)

This compound has a basic pKa of 9.54.[1] As a weak base, its degree of ionization and, consequently, its solubility and permeability across biological membranes are pH-dependent. This is a crucial consideration for formulation, as the pH of an ophthalmic solution can impact drug absorption, stability, and patient comfort.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) of Metipranolol is 2.66, indicating a moderate degree of lipophilicity.[1] This property influences the drug's ability to penetrate the corneal epithelium, a key barrier to intraocular drug delivery.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug product. While the potential for polymorphic variations in this compound that could affect bioavailability has been acknowledged, and X-ray powder diffraction has been suggested for their detection, detailed studies identifying and characterizing specific polymorphic forms of this compound are not widely available in the public domain.[3]

Stability Profile

The stability of this compound in formulation is critical for ensuring its safety and efficacy throughout its shelf life. As an ophthalmic product, considerations include chemical stability (protection from hydrolysis, oxidation, and photolysis) and physical stability (prevention of precipitation).

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][4] These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[5] While specific forced degradation studies on Metipranolol are not extensively detailed in the available literature, studies on the related beta-blocker, metoprolol, have shown that it is stable under various stress conditions, including acid, base, thermal, and oxidative stress.[6][7][8]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on robust experimental protocols. The following sections outline the general methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed container.

-

Agitate the container at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Caption: Process for melting point determination via the capillary method.

Protocol:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, which is sealed at one end.

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the pKa of ionizable compounds.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., deionized water).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added in small increments.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the drug has been neutralized.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Caption: Procedure for LogP determination using the shake-flask method.

Protocol:

-

Prepare a solution of this compound in one of the two immiscible solvents (n-octanol or water/buffer).

-

Add a known volume of the second immiscible solvent to a container with the drug solution.

-

Shake the container for a sufficient time to allow the drug to partition between the two phases and reach equilibrium.

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

Metipranolol is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[1] In the context of glaucoma, its primary site of action is the ciliary body in the eye. The binding of catecholamines (like epinephrine and norepinephrine) to beta-receptors on the ciliary epithelium stimulates the production of aqueous humor. By blocking these receptors, Metipranolol reduces the production of aqueous humor, thereby lowering intraocular pressure.[9][10]

Caption: Signaling pathway for Metipranolol's action in reducing intraocular pressure.

Conclusion

The physicochemical properties of this compound, including its solubility, melting point, pKa, and lipophilicity, are fundamental to its formulation as an effective ophthalmic drug. This guide has summarized these key parameters and provided an overview of the experimental protocols for their determination. A clear understanding of these properties, along with considerations for stability and potential polymorphism, will enable researchers and formulation scientists to develop robust and reliable this compound drug products. Further research into the specific polymorphic forms and detailed stability-indicating assays would be beneficial for comprehensive product development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Buy this compound | 36592-77-5 | >98% [smolecule.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. jddtonline.info [jddtonline.info]

- 7. tsijournals.com [tsijournals.com]

- 8. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 10. BETA -BLOCKERS AND GLAUCOMA | PPT [slideshare.net]

The Dawn of a New Ocular Hypotensive Agent: An In-depth Technical Guide to the Early Discovery and Development of Metipranolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and development of Metipranolol Hydrochloride, a non-selective beta-adrenergic antagonist that became a significant therapeutic agent for the management of glaucoma and ocular hypertension.

Executive Summary

Metipranolol, developed in the former Czechoslovak Socialist Republic (ČSSR) at the Research Institute for Pharmacy and Biochemistry (VUAB), emerged as a potent ocular hypotensive agent. Its development journey, from initial synthesis to preclinical and clinical evaluation, established its efficacy in reducing intraocular pressure (IOP) primarily through the suppression of aqueous humor production. This document details the pivotal experiments, quantitative data, and methodologies that defined the early understanding of this compound.

Chemical Synthesis and Structure

The synthesis of metipranolol involves the reaction of 4-hydroxy-2,3,6-trimethylphenyl acetate with (S)-2-(chloromethyl)oxirane, followed by a reaction with propan-2-amine. The final step is the formation of the hydrochloride salt.

Chemical Structure:

-

IUPAC Name: (RS)-4-{[2-hydroxy-3-(isopropylamino)propyl]oxy}-2,3,6-trimethylphenyl acetate hydrochloride

-

Molecular Formula: C₁₇H₂₈ClNO₄

-

Molecular Weight: 345.9 g/mol

Preclinical Pharmacology

The initial pharmacological screening of metipranolol focused on its interaction with adrenergic receptors and its effect on intraocular pressure in animal models.

In Vitro Receptor Pharmacology

Key in vitro experiments were conducted to determine the affinity of metipranolol for beta-adrenergic receptors. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, was a critical parameter.

Table 1: In Vitro Beta-Adrenergic Receptor Antagonism of Metipranolol

| Tissue Preparation | Agonist | Metipranolol pA₂ Value | Receptor Subtype |

| Guinea Pig Atrium | Isoprenaline | 8.3 | β₁ |

| Rat Uterus | Fenoterol | 8.4 | β₂ |

Data sourced from preclinical pharmacology studies.

-

Tissue Preparation: Male guinea pigs were euthanized, and the atria were dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve for the beta-agonist isoprenaline was established to determine the baseline response.

-

Antagonist Incubation: The tissue was then incubated with a known concentration of metipranolol for a predetermined period.

-

Shifted Agonist Curve: A second cumulative concentration-response curve for isoprenaline was generated in the presence of metipranolol.

-

pA₂ Calculation: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) was calculated. The pA₂ value was then determined using the Schild equation: pA₂ = -log(molar concentration of antagonist) + log(dose ratio - 1). This process was repeated for at least three different concentrations of metipranolol to generate a Schild plot.

In Vivo Ocular Pharmacology in Animal Models

The primary in vivo model for assessing the IOP-lowering effect of metipranolol was the rabbit.

Table 2: Effect of Topical Metipranolol on Intraocular Pressure (IOP) in Rabbits

| Animal Model | Treatment | Maximum IOP Reduction (mmHg) |

| α-chymotrypsin-induced ocular hypertension | 0.3% Metipranolol | 5.8 |

Data from studies on α-chymotrypsinized rabbit eyes.

-

Animal Model: New Zealand white rabbits were used for this model.

-

Induction: Ocular hypertension was induced in one eye by injecting α-chymotrypsin into the posterior chamber.

-

IOP Measurement: Baseline IOP was measured using a calibrated applanation tonometer.

-

Drug Administration: A single drop of 0.3% metipranolol ophthalmic solution was instilled into the hypertensive eye.

-

Post-treatment Monitoring: IOP was measured at regular intervals post-instillation to determine the time course and magnitude of the pressure reduction.

Mechanism of Action: Reduction of Aqueous Humor Flow

Early studies elucidated that the primary mechanism by which metipranolol lowers IOP is by reducing the production of aqueous humor.

Table 3: Effect of Metipranolol on Aqueous Humor Dynamics in Ocular Hypertensive Patients

| Treatment (twice daily for six weeks) | Aqueous Humor Flow Rate Reduction |

| 0.3% Metipranolol | 20% |

| 0.6% Metipranolol | 20% |

Data from a randomized, double-masked clinical trial in volunteers with ocular hypertension.[1]

Experimental Workflow: Clinical Evaluation of Aqueous Humor Dynamics

Caption: Workflow for a clinical trial evaluating the effect of Metipranolol on aqueous humor dynamics.

Early Clinical Development

The early clinical trials of metipranolol were designed to assess its safety and efficacy in patients with open-angle glaucoma and ocular hypertension.

Logical Relationship: From Preclinical Findings to Clinical Application

References

Spectroscopic Characterization of Metipranolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: [4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate;hydrochloride

-

Chemical Formula: C₁₇H₂₈ClNO₄[1]

-

Molecular Weight: 345.9 g/mol [1]

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of Metipranolol Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below are predicted based on the analysis of structurally similar beta-blockers, particularly propranolol, and general principles of NMR spectroscopy.[2][3][4] The hydrochloride salt form will influence the chemical shifts of protons near the amine group.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 | br s | 2H | NH₂ ⁺ |

| ~6.8 | s | 1H | Ar-H |

| ~5.8 | br s | 1H | OH |

| ~4.1 | m | 1H | CH -OH |

| ~3.9 | m | 2H | Ar-O-CH₂ |

| ~3.3 | m | 1H | CH (CH₃)₂ |

| ~3.1 | m | 2H | CH₂ -NH₂⁺ |

| 2.27 | s | 3H | O-C(=O)-CH₃ |

| 2.15, 2.10, 2.05 | s | 9H | Ar-CH₃ (3x) |

| ~1.2 | d | 6H | CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C =O (acetate) |

| ~150.0 | Ar-C -O (ether) |

| ~145.0 | Ar-C -O (acetate) |

| ~125-130 | Ar-C (quaternary) |

| ~115.0 | Ar-C H |

| ~70.0 | Ar-O-C H₂ |

| ~65.0 | C H-OH |

| ~50.0 | C H(CH₃)₂ |

| ~47.0 | C H₂-NH₂⁺ |

| ~21.0 | O-C(=O)-C H₃ |

| ~18.0 | CH(C H₃)₂ |

| ~12.0, ~16.0, ~20.0 | Ar-C H₃ (3x) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The data below is based on the analysis of similar compounds like propranolol hydrochloride.[5][6]

Table 3: Predicted FT-IR Spectral Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (amine salt) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-N stretch |

| ~800 | Medium | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides valuable information for its identification and structural confirmation. The following data is based on MS/MS fragmentation.[7][8]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 310.2 | [M+H]⁺ (protonated molecule of the free base) |

| 233.1 | Fragment ion resulting from the loss of the isopropylamino-propanol side chain |

| 191.1 | Fragment ion |

| 268.1 | Fragment ion |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle of 90°, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds.

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[9]

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[9]

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet or empty sample compartment and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Methanol or other suitable solvent

-

Mass spectrometer (e.g., LC-MS/MS with ESI or a GC-MS with EI)

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

MS Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

-

MS/MS Fragmentation:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the product ion spectrum.

-

Signaling Pathway and Experimental Workflow

Beta-Adrenergic Receptor Antagonist Signaling Pathway

Metipranolol is a non-selective β-adrenergic receptor antagonist. It blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β₁ and β₂-adrenergic receptors. This action inhibits the downstream signaling cascade that is normally initiated by agonist binding. The following diagram illustrates this inhibitory effect.

Beta-Adrenergic Receptor Antagonism by Metipranolol

Spectroscopic Characterization Workflow

The logical workflow for the comprehensive spectroscopic characterization of this compound is outlined below.

Workflow for Spectroscopic Characterization

References

- 1. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. scispace.com [scispace.com]

- 3. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

In vitro binding affinity of Metipranolol Hydrochloride to beta-adrenergic receptors

An In-depth Technical Guide to the In Vitro Binding Affinity of Metipranolol Hydrochloride to Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-selective beta-adrenergic receptor antagonist utilized primarily in the treatment of glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy is rooted in its ability to bind to beta-1 (β₁) and beta-2 (β₂) adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine.[1][3] This guide provides a comprehensive technical overview of the in vitro binding characteristics of Metipranolol, detailing its affinity for β-adrenergic receptor subtypes. It includes a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and development.

Quantitative Binding Affinity Data

Metipranolol exhibits high affinity for both β₁ and β₂-adrenergic receptors, consistent with its classification as a non-selective beta-blocker.[4] The binding affinity is typically quantified using parameters such as the inhibition constant (Kᵢ) or the pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.[5][6]

The following table summarizes the reported in vitro binding affinities for Metipranolol.

| Receptor Subtype | Affinity Parameter | Value | Experimental System | Radioligand Displaced | Reference |

| Beta-1 (β₁) | pA₂ | 8.3 | Guinea Pig Atrium | - | [5] |

| Beta-2 (β₂) | pA₂ | 8.4 | Rat Uterus | - | [5] |

| Beta (non-specific) | Kᵢ | 34 nM | Rabbit Iris + Ciliary Body Homogenates | ³H-dihydroalprenolol | [5] |

Note: pA₂ is a logarithmic measure of potency derived from functional assays (Schild analysis), while Kᵢ is the inhibition constant derived from competitive binding assays. Higher pA₂ values and lower Kᵢ values indicate greater binding affinity.

Experimental Protocols

The determination of binding affinity (Kᵢ) for an unlabeled compound like Metipranolol is most commonly achieved through competitive radioligand binding assays.[7][8] These assays measure the ability of the test compound to displace a specific, high-affinity radioligand from the target receptor.

Competitive Radioligand Binding Assay Protocol

This protocol is a synthesized methodology based on standard practices for characterizing beta-adrenergic receptor binding.[7][8][9]

Objective: To determine the inhibition constant (Kᵢ) of Metipranolol for β₁ and β₂-adrenergic receptors.

Materials:

-

Receptor Source: Cell membranes isolated from tissues or cultured cells expressing the beta-adrenergic receptor subtype of interest (e.g., guinea pig atrium for β₁, rat uterus for β₂).[5]

-

Radioligand: A high-affinity beta-adrenergic receptor radioligand, such as ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol.[5][10][11]

-

Test Compound: this compound, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, potent beta-blocker like Propranolol (e.g., 10 µM) to determine non-specific binding.[7]

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[9]

-

Scintillation Counter: For quantifying the radioactivity trapped on the filters.[9]

Methodology:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[9]

-

Centrifuge the homogenate at low speed to remove large debris.[9]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the receptors.[9]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]

-

-

Assay Incubation:

-

Set up the assay in a 96-well plate with a final reaction volume typically around 250 µL.[9]

-

Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (usually at or near its Kₔ value), and assay buffer.[7]

-

Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a competing non-radiolabeled antagonist (e.g., Propranolol).[7]

-

Competition Wells: Add membrane preparation, radioligand, and varying concentrations of Metipranolol (typically spanning a 5-log unit range).[8]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[9]

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[8][9]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

-

Quantification:

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.[7]

-

Plot the percentage of specific binding against the logarithm of the Metipranolol concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Metipranolol that inhibits 50% of the specific radioligand binding).[9]

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[9]

-

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key stages of the competitive radioligand binding assay used to determine the binding affinity of Metipranolol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. mdpi.com [mdpi.com]

- 5. A study on the ocular and extraocular pharmacology of metipranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Metipranolol Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Metipranolol Hydrochloride in various animal models. Metipranolol, a non-selective beta-adrenergic receptor blocker, is primarily utilized in ophthalmology to reduce intraocular pressure.[1][2][3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for the design and interpretation of toxicological studies and for predicting its pharmacokinetic profile in humans.

Due to the rapid and extensive conversion of metipranolol to its active metabolite, deacetyl-metipranolol, the pharmacokinetic and metabolic profile of this metabolite is of primary interest.[5] This guide synthesizes available data on metipranolol and its active metabolite, and where direct data is limited, incorporates relevant information from studies on analogous beta-blockers such as propranolol and metoprolol to provide a more complete picture.

Pharmacokinetic Profiles in Animal Models

While comprehensive pharmacokinetic data for metipranolol across a range of animal models is not extensively published, studies on related beta-blockers provide valuable insights into expected profiles. The following tables summarize key pharmacokinetic parameters for metoprolol, a structurally similar beta-blocker, in rats, dogs, and rabbits. This information can serve as a foundational reference for researchers investigating metipranolol.

Table 1: Pharmacokinetic Parameters of Metoprolol in Rats

| Parameter | Value | Conditions | Reference |

| Tmax | 0.333 - 0.500 h | Oral administration | [6] |

| Cmax | 0.148 - 0.171 µg/mL | Oral administration | [6] |

| t1/2 | Increased with acute high altitude exposure | Intragastric administration | [7] |

| MRT | Prolonged with acute high altitude exposure | Intragastric administration | [7] |

| Clz/F | Lowered with acute high altitude exposure | Intragastric administration | [7] |

| Protein Binding | Unchanged with acute high altitude exposure | --- | [7] |

Table 2: Pharmacokinetic Parameters of Metoprolol in Dogs

| Parameter | Value | Conditions | Reference |

| Terminal Half-life | 1.33 ± 0.40 hours | Intravenous bolus | [8] |

| Volume of Distribution (Vdss) | 1.04 ± 0.4 L/kg | Intravenous bolus | [8] |

| Total Body Clearance | 6.55 ± 2.21 L/hr | Intravenous bolus | [8] |

| Renal Clearance | 0.53 ± 0.25 L/min | Intravenous bolus | [8] |

| Tmax (enantiomers) | 24 ± 5 min ((+)-Met) and 30 ± 5 min ((-)-Met) | Anesthetized dogs | [9] |

Table 3: Pharmacokinetic Parameters of Metoprolol in Rabbits

| Parameter | Value | Conditions | Reference |

| Terminal Elimination Half-life (Normal) | 0.54 - 0.96 h | 3.2 mg/kg i.v. | [10] |

| Terminal Elimination Half-life (Liver Failure) | 1.0 - 2.1 h | 3.2 mg/kg i.v. | [10] |

| Total Plasma Drug Clearance (Normal) | 3.7 L/h/kg (average) | 3.2 mg/kg i.v. | [10] |

| Total Plasma Drug Clearance (Liver Failure) | 1.5 L/h/kg (average) | 3.2 mg/kg i.v. | [10] |

| Plasma Protein Binding (Normal) | 32% | --- | [10] |

| Plasma Protein Binding (Liver Failure) | 17% | --- | [10] |

| Urinary Excretion (unchanged) | ~1.5% of administered dose | 3.2 mg/kg i.v. | [10] |

Metabolism of Metipranolol and Related Beta-Blockers

Metipranolol is rapidly and completely deacetylated to its active metabolite, deacetyl-metipranolol.[5] The metabolism of beta-blockers like metoprolol and propranolol has been studied in several animal species and can provide a model for understanding the metabolic fate of metipranolol.

In rats, the metabolism of metoprolol in liver microsomes involves three main pathways:

-

O-demethylation with subsequent oxidation.

-

Aliphatic hydroxylation of the methoxy-ethyl substituent.

-

Oxidative deamination of the propanolisopropylamine side-chain.[11]

Studies on propranolol metabolism in dogs have identified N-methylated metabolites.[12] Furthermore, in vitro studies using cryopreserved hepatocytes from mice, rats, dogs, and monkeys have shown extensive phase I and phase II metabolism of propranolol, with some species-specific metabolites detected in dog and monkey hepatocytes.[13]

The following diagram illustrates the primary metabolic pathways of metoprolol in rats, which may be analogous to the metabolism of deacetyl-metipranolol.

Caption: Primary metabolic pathways of metoprolol in rat liver microsomes.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic and metabolism studies of this compound can be adapted from established methods used for other beta-blockers.

Animal Models and Drug Administration

-

Species: Male Wistar rats, Beagle dogs, and New Zealand White rabbits are commonly used models.

-

Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Drug Administration:

-

Intravenous (IV): For determination of absolute bioavailability and clearance, the drug is administered as a bolus injection or infusion into a suitable vein (e.g., femoral vein in dogs, marginal ear vein in rabbits).

-

Oral (PO): For absorption studies, the drug is administered via oral gavage.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a cannulated artery or vein (e.g., jugular vein). Blood is collected into heparinized tubes and centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

Bioanalytical Methods

The quantification of deacetyl-metipranolol in biological matrices is crucial. A sensitive high-performance liquid chromatographic (HPLC) method with electrochemical detection has been developed for this purpose.[14]

-

Sample Preparation:

-

Alkalinize plasma samples.

-

Extract deacetyl-metipranolol with a suitable organic solvent (e.g., dichloromethane).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase ODS (C18) column.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.

-

Detection: Electrochemical or mass spectrometric (LC-MS/MS) detection for high sensitivity and selectivity.

-

-

Internal Standard: A structurally related compound not present in the biological matrix (e.g., pindolol) should be used as an internal standard to ensure accuracy and precision.[14]

The following diagram outlines a typical experimental workflow for a pharmacokinetic study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetic analysis of modified-release metoprolol formulations: An interspecies comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. [Effect of acute exposure to high altitude on pharmacokinetics of propranolol and metoprolol in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. [Pharmacokinetic-pharmacodynamic modeling of metoprolol enantiomers in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic modelling of metoprolol in rabbits with liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of metoprolol in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. High-performance liquid chromatography of deacetylmetipranolol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Metipranolol Hydrochloride in Pharmaceutical Formulations

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Metipranolol Hydrochloride in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. The detection is carried out using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis of this compound.

1. Introduction

This compound is a non-selective beta-adrenergic receptor antagonist primarily used in the management of glaucoma and ocular hypertension.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its high sensitivity, specificity, and resolving power.[2] This application note presents a detailed protocol for the development and validation of a simple, rapid, and reliable RP-HPLC method for the determination of this compound.

2. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a suitable HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇NO₄·HCl | [1] |

| Molecular Weight | 345.9 g/mol | [1] |

| Melting Point | 105-107 °C | |

| pKa | 9.54 (basic) | |

| Solubility | Soluble in DMSO and water. | [3] |

| LogP | 2.66 |

3. Experimental

3.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with orthophosphoric acid) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 290 nm |

| Run Time | 10 minutes |

3.2. Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM solution of Potassium Dihydrogen Phosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. Mix equal volumes of this buffer with acetonitrile. Degas the final mobile phase by sonication before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 µg/mL.

-

Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the mobile phase and filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

4. Method Validation

The developed HPLC method was validated according to ICH guidelines (Q2(R2)) for the following parameters:[3][4][5]

4.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a 10 µg/mL standard solution. The acceptance criteria for system suitability are presented in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

4.2. Specificity

The specificity of the method was assessed by comparing the chromatograms of a blank (mobile phase), a placebo solution (containing all excipients except the active ingredient), a standard solution of this compound, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the specificity of the method.

4.3. Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 5 to 30 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 5 - 30 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

4.4. Accuracy (% Recovery)

The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of the standard drug was spiked into a placebo preparation, and the samples were analyzed in triplicate.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |

| 80% | 8 | |||

| 100% | 10 | |||

| 120% | 12 |

4.5. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of a 10 µg/mL standard solution were analyzed on the same day.

-

Intermediate Precision: The analysis was repeated on three different days by different analysts.

| Precision | % RSD of Peak Areas |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | |

| Limit of Quantitation (LOQ) |

4.7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic phase)

-

Column temperature (± 2 °C)

-

Detection wavelength (± 2 nm)

The system suitability parameters were checked after each variation. The method is considered robust if the system suitability parameters remain within the acceptance criteria.

5. Data Presentation

Table 1: System Suitability Results

| Parameter | Observed Value | Acceptance Criteria |

| Retention Time (min) | ||

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | > 2000 | |

| % RSD of Peak Areas | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 5 | |

| 10 | |

| 15 | |

| 20 | |

| 25 | |

| 30 | |

| Correlation Coefficient (r²) | |

| Regression Equation |

Table 3: Accuracy (% Recovery) Data

| Spiked Level | Mean % Recovery (n=3) | % RSD |

| 80% | ||

| 100% | ||

| 120% |

Table 4: Precision Data

| Precision Level | % RSD (n=6) |

| Repeatability (Intra-day) | |

| Intermediate Precision (Inter-day 1) | |

| Intermediate Precision (Inter-day 2) | |

| Intermediate Precision (Inter-day 3) |

6. Experimental Workflow and Diagrams

Figure 1: Overall workflow for the HPLC analysis of this compound.

References

- 1. AAS and spectrophotometric determination of propranolol HCl and metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 36592-77-5 | >98% [smolecule.com]

- 3. [PDF] Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form | Semantic Scholar [semanticscholar.org]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. jddtonline.info [jddtonline.info]

Application Note: In Vitro Cell Viability Assay Protocol using Metipranolol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metipranolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist. While its primary clinical use is in the treatment of glaucoma, recent research has explored its potential effects on cell viability and apoptosis in various cell types. This application note provides a detailed protocol for assessing the in vitro effects of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The protocol is intended to guide researchers in determining the dose-dependent effects of this compound on their specific cell lines of interest.

Data Presentation

As direct IC50 values for this compound across a wide range of cell lines are not extensively published, the following table presents representative data for other beta-blockers to illustrate the expected quantitative output from a cell viability study. Researchers should perform a dose-response experiment to determine the specific IC50 value for this compound in their cell line of interest.

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / EC50 (µM) | Reference |

| Propranolol | H1299 (NSCLC) | MTT | 72 | ~100 | [3] |

| Betaxolol | A549 (NSCLC) | MTT | 72 | 251.3 ± 14.6 | [3] |

| Betaxolol | H1299 (NSCLC) | MTT | 72 | 252.2 ± 7.6 | [3] |

| Metoprolol | A549 (NSCLC) | Clonogenic | - | Reduced colony formation at higher concentrations | [3] |

| Metipranolol | RPE Cells | MTT | 24 | 100 µM showed protective effects against 18 µM ZnSO4 | [1] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and incorporates considerations for testing this compound.[1][3][4]

Materials:

-

This compound

-

Target cells (e.g., A549, H1299, or retinal pigment epithelial cells)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response experiment. It is advisable to test a wide range of concentrations initially (e.g., 1 µM to 500 µM) to determine the effective range for your cell line.

-

-

Treatment of Cells:

-

After overnight incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

-

Untreated Control: Cells in complete culture medium only.

-

Blank: Wells containing only culture medium (no cells) to serve as a background control.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan Crystals:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[1]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

-

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the experimental workflow for the MTT assay and a simplified signaling pathway potentially involved in the anti-apoptotic effects of this compound.

Caption: Experimental workflow for determining cell viability using the MTT assay after treatment with this compound.

Caption: Simplified diagram of this compound's potential anti-apoptotic signaling pathway.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - ecancer [ecancer.org]

- 3. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Ocular Drug Delivery Systems of Metipranolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of advanced ocular drug delivery systems for Metipranolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist used in the management of glaucoma and ocular hypertension. The following sections detail the underlying mechanism of action, formulation protocols for various nanosystems, and methodologies for their characterization and preclinical evaluation.

Mechanism of Action of this compound

This compound reduces intraocular pressure (IOP) by decreasing the production of aqueous humor in the ciliary body of the eye. This effect is mediated through the blockade of beta-adrenergic receptors, primarily beta-2 receptors, which are involved in the regulation of aqueous humor secretion.

Signaling Pathway of Beta-Adrenergic Receptor Blockade

The following diagram illustrates the signaling cascade initiated by beta-adrenergic receptor stimulation and its inhibition by Metipranolol in the ciliary epithelium, leading to a reduction in aqueous humor formation.

Caption: Signaling pathway of Metipranolol HCl in the ciliary body.

Formulation Protocols

Advanced drug delivery systems are designed to enhance the bioavailability and prolong the therapeutic effect of this compound, thereby improving patient compliance and reducing systemic side effects.

This compound-Loaded Niosomes

Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, capable of encapsulating both hydrophilic and lipophilic drugs.

Protocol: Thin Film Hydration Method

-

Preparation of the Lipid Phase:

-

Accurately weigh non-ionic surfactant (e.g., Span 60) and cholesterol in a desired molar ratio (e.g., 1:1).

-

Dissolve the mixture in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol) in a round-bottom flask.

-

-

Formation of the Thin Film:

-

Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.

-

Ensure complete removal of the solvent by keeping the flask under vacuum for an extended period.

-

-

Hydration of the Film:

-

Prepare a solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Hydrate the lipid film by adding the drug solution and rotating the flask gently at a temperature above the gel-liquid transition temperature of the surfactant.

-

-

Vesicle Formation and Size Reduction:

-

The hydration process results in the formation of multilamellar vesicles (MLVs).

-

To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), the niosomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

-

Caption: Workflow for niosome preparation by thin film hydration.

This compound-Loaded Polymeric Nanocapsules

Polymeric nanocapsules consist of an oily core, where the drug is dissolved, surrounded by a polymeric shell. These systems can enhance corneal penetration and provide sustained drug release.[1][2]

Protocol: Interfacial Polymerization/Solvent Evaporation Method

-

Preparation of the Organic Phase:

-

Dissolve Metipranolol base and a suitable oil (e.g., Miglyol 840) in an organic solvent (e.g., acetone).[3]

-

Dissolve the polymer (e.g., poly-ε-caprolactone) in the same organic solvent.

-

-

Emulsification:

-

Add the organic phase to an aqueous phase containing a stabilizer (e.g., Pluronic F68) under high-speed homogenization to form an oil-in-water emulsion.

-

-

Solvent Evaporation and Nanocapsule Formation:

-

Evaporate the organic solvent from the emulsion under reduced pressure.

-

As the solvent is removed, the polymer precipitates at the oil-water interface, forming the nanocapsule shell around the oily core containing the drug.

-

-

Purification:

-

The resulting nanocapsule suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess stabilizer.

-

Characterization of Ocular Drug Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.

Quantitative Data Summary

Disclaimer: The following table presents representative data for ocular nanoformulations of a similar beta-blocker (Propranolol Hydrochloride) due to the limited availability of specific quantitative data for this compound formulations in the reviewed literature. This data is for illustrative purposes to demonstrate the expected range of values for such delivery systems.

| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Polymeric Nanoparticles (PLGA) | ~230 | - | 70 ± 12 | 10 ± 4 | [4] |

| Polymeric Nanoparticles (PCL) | - | - | 77.3 | - | [5][6] |

| Polymeric Nanoparticles (PLGA) | - | - | 83.3 | - | [5][6] |

Experimental Protocols for Evaluation

In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the formulation under simulated physiological conditions.

Protocol: Dialysis Bag Method

-

Preparation of the Release Medium:

-

Prepare a simulated tear fluid (STF) solution (e.g., containing NaCl, KCl, CaCl₂, NaHCO₃, and other components to mimic the ionic strength and pH of human tears). The pH should be adjusted to approximately 7.4.

-

-

Experimental Setup:

-

Place a known amount of the this compound formulation (e.g., niosome suspension or nanocapsule dispersion) into a dialysis bag with a specific molecular weight cut-off.

-

Immerse the sealed dialysis bag in a known volume of STF, maintained at 37°C with constant stirring.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh, pre-warmed STF to maintain sink conditions.

-

Analyze the concentration of this compound in the withdrawn samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released over time and plot the release profile.

-

The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.

-

Caption: Workflow for in vitro drug release study using the dialysis bag method.

Ex Vivo Corneal Permeation Study

This study assesses the ability of the drug to permeate through the cornea, providing an indication of its potential for in vivo ocular absorption.

Protocol: Franz Diffusion Cell Method

-

Corneal Tissue Preparation:

-

Obtain fresh animal corneas (e.g., from porcine or bovine eyes) from a local abattoir.[3][7][8]

-

Carefully excise the cornea with a few millimeters of the surrounding scleral tissue.

-

Rinse the cornea with saline and mount it between the donor and receptor compartments of a Franz diffusion cell, with the epithelial side facing the donor compartment.[3][8]

-

-

Experimental Setup:

-

Fill the receptor compartment with a suitable medium (e.g., fresh STF or a buffer solution) and maintain the temperature at 32-34°C to mimic the ocular surface temperature.[9]

-

Ensure the medium in the receptor compartment is continuously stirred.

-

Apply a precise amount of the this compound formulation to the corneal surface in the donor compartment.

-

-

Sampling and Analysis:

-

At specified time points, collect samples from the receptor compartment and replace the withdrawn volume with fresh, pre-warmed medium.

-

Analyze the drug concentration in the samples using a sensitive and validated analytical method (e.g., LC-MS/MS for low concentrations).[10]

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area over time.

-

Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp) to quantify the corneal permeability of the drug from the formulation.

-

Concluding Remarks